molecular formula C13H8N4O3 B14704875 3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one CAS No. 27222-99-7

3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one

Cat. No.: B14704875
CAS No.: 27222-99-7
M. Wt: 268.23 g/mol
InChI Key: NMJLHPXOQVOOKE-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one is an organic compound that belongs to the class of benzotriazines It is characterized by the presence of a nitrophenyl group attached to the benzotriazinone core

Preparation Methods

The synthesis of 3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 2-nitroaniline with a suitable reagent to form the benzotriazinone ring. One common method involves the cyclization of 2-nitroaniline with phosgene or triphosgene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted benzotriazines, and oxidized compounds.

Scientific Research Applications

3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes involved in inflammatory pathways or by inducing apoptosis in cancer cells. The nitrophenyl group plays a crucial role in its activity by facilitating binding to target proteins and modulating their function.

Comparison with Similar Compounds

3-(2-Nitrophenyl)-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:

    3-(4-Nitrophenyl)-1,2,3-benzotriazin-4-one: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

    3-(2-Aminophenyl)-1,2,3-benzotriazin-4-one: The amino group instead of the nitro group results in different chemical properties and applications.

    3-(2-Methylphenyl)-1,2,3-benzotriazin-4-one: The presence of a methyl group instead of a nitro group affects the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific electronic configuration and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

27222-99-7

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

3-(2-nitrophenyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C13H8N4O3/c18-13-9-5-1-2-6-10(9)14-15-16(13)11-7-3-4-8-12(11)17(19)20/h1-8H

InChI Key

NMJLHPXOQVOOKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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